molecular formula C22H30O2S B1682629 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS No. 96-69-5

4,4'-Thiobis(6-tert-butyl-m-cresol)

Cat. No. B1682629
CAS RN: 96-69-5
M. Wt: 358.5 g/mol
InChI Key: HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Description

4,4’-Thiobis(6-tert-butyl-m-cresol) is a chemical compound with the molecular formula C22H30O2S . It appears as a white or light gray to tan powder . It has an aromatic odor and is used for the protection of light-colored rubber from oxidation and of nonstaining neoprene compounds against deterioration .


Molecular Structure Analysis

The molecular weight of 4,4’-Thiobis(6-tert-butyl-m-cresol) is 358.5 g/mol . The IUPAC name for this compound is 2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol .


Chemical Reactions Analysis

4,4’-Thiobis(6-tert-butyl-m-cresol) may be sensitive to light . It is also sensitive to base hydrolysis and may spontaneously oxidize in solution .


Physical And Chemical Properties Analysis

4,4’-Thiobis(6-tert-butyl-m-cresol) has a melting point of 160-165 °C and a boiling point of 460.94°C . It has a density of 1.06~1.12g/cm3 and is insoluble in water . It is sensitive to light and may spontaneously oxidize in solution .

Scientific Research Applications

Dermal Absorption and Toxicity

4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) has been studied for its dermal absorption characteristics in different animal models. In Sencar mice and Fischer rats, it was found that a significant portion of TBBC remains on the skin, with varying absorption rates between species. This research highlights its potential implications for human exposure in various environments, particularly where skin contact is likely (Birnbaum & Heaney, 1987).

Use in Latex Gloves

TBBC has been identified as a potential allergen in latex gloves. This finding is significant for individuals who are sensitive to certain chemicals in latex products. The study also provided alternatives for glove-allergic patients, emphasizing the need for careful selection of materials in manufacturing to reduce allergic reactions (Rich et al., 1991).

Metabolic Pathways in Rats

A study on the absorption, distribution, metabolism, and excretion of TBBC in rats found that it is rapidly distributed throughout the body, with the liver being a major tissue depot. This research is crucial for understanding the potential long-term effects of TBBC exposure, particularly in occupational settings where such chemicals are prevalent (Birnbaum et al., 1983).

Antioxidant Properties in Polymer Blends

TBBC's interaction with polymer blends has been explored, particularly its effects on the cloud-point of certain blends and its role in preventing degradation. This application is significant for industries that utilize polymer blends in their products, where TBBC can enhance stability and durability (Hess & Muller, 2002).

Analysis in Polyethylene and Polypropylene Films

The development of analytical methods for determining TBBC in polyethylene and polypropylene films highlights its use as an antioxidant in these materials. This research is important for quality control and safety in industries that produce or use these types of films (Dobies, 1969).

Safety And Hazards

4,4’-Thiobis(6-tert-butyl-m-cresol) is combustible . Exposure routes include inhalation, ingestion, skin and/or eye contact . Symptoms of exposure can include irritation of the eyes, skin, and respiratory system . It is not classifiable as a human carcinogen .

properties

IUPAC Name

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol
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InChI

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3
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InChI Key

HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O
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Molecular Formula

C22H30O2S
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Related CAS

57062-46-1
Record name Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4021341
Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Molecular Weight

358.5 g/mol
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Physical Description

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor.
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Flash Point

420 °F (NTP, 1992), 420 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08%
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Density

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10
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Vapor Pressure

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg
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Product Name

4,4'-Thiobis(6-tert-butyl-m-cresol)

Color/Form

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder.

CAS RN

96-69-5, 57062-46-1
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Melting Point

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Thiobis(6-tert-butyl-m-cresol)
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